molecular formula C27H26N2O5S B406463 Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B406463
M. Wt: 490.6g/mol
InChI Key: ZHVFSAYXWOIYAQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step often involves a condensation reaction with an aldehyde or ketone.

    Acetylation of the phenyl group: This can be done using acetic anhydride in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the thiazolopyrimidine core.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its biological activity and mechanism of action.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazolopyrimidines are known to interact with enzymes or receptors, modulating their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable chemical reactivity.

Uniqueness

The unique combination of functional groups in Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H26N2O5S/c1-15(2)19-8-6-18(7-9-19)14-22-25(31)29-24(20-10-12-21(13-11-20)34-17(4)30)23(26(32)33-5)16(3)28-27(29)35-22/h6-15,24H,1-5H3/b22-14+

InChI Key

ZHVFSAYXWOIYAQ-HYARGMPZSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.